molecular formula C40H52Br2N4Ni B11926858 Nickel(2+) (1S)-N1,N2-dibenzylcyclohexane-1,2-diamine (1S,2S)-N1,N2-dibenzylcyclohexane-1,2-diamine dibromide

Nickel(2+) (1S)-N1,N2-dibenzylcyclohexane-1,2-diamine (1S,2S)-N1,N2-dibenzylcyclohexane-1,2-diamine dibromide

Cat. No.: B11926858
M. Wt: 807.4 g/mol
InChI Key: CENTUDXPINUWKT-BATKXJOTSA-L
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Description

The compound (3as,3’as,7as)-1,1’,3,3’-tetrabenzyl-2,2-dibromo-3a,3’a,4,4’,5,5’,6,6’,7,7’,7a,7’a-dodecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] is a complex organometallic compound featuring nickel as the central metal atom. This compound is characterized by its unique spirobi[cyclohexa] structure, which is stabilized by the presence of benzyl groups and bromine atoms. The compound’s intricate structure and the presence of nickel make it a subject of interest in various fields of scientific research, including catalysis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3as,3’as,7as)-1,1’,3,3’-tetrabenzyl-2,2-dibromo-3a,3’a,4,4’,5,5’,6,6’,7,7’,7a,7’a-dodecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] typically involves the following steps:

    Formation of the Nickelacyclopentane Core: The initial step involves the reaction of nickel(II) bromide with a suitable ligand to form the nickelacyclopentane core.

    Introduction of Benzyl Groups: Benzyl groups are introduced through a nucleophilic substitution reaction, where benzyl halides react with the nickelacyclopentane core.

    Spirobi[cyclohexa] Formation: The spirobi[cyclohexa] structure is formed through a series of cyclization reactions, facilitated by the presence of the nickel center.

Industrial Production Methods

Industrial production of this compound may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis on a large scale.

Chemical Reactions Analysis

Types of Reactions

The compound (3as,3’as,7as)-1,1’,3,3’-tetrabenzyl-2,2-dibromo-3a,3’a,4,4’,5,5’,6,6’,7,7’,7a,7’a-dodecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the nickel center is oxidized to a higher oxidation state.

    Reduction: Reduction reactions involve the reduction of the nickel center to a lower oxidation state.

    Substitution: The benzyl and bromine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides and organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3as,3’as,7as)-1,1’,3,3’-tetrabenzyl-2,2-dibromo-3a,3’a,4,4’,5,5’,6,6’,7,7’,7a,7’a-dodecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] is used as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.

Biology

The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying metal-protein interactions and enzyme mimetics.

Medicine

In medicine, the compound is being explored for its potential use in drug delivery systems and as a therapeutic agent due to its ability to coordinate with various biomolecules.

Industry

Industrially, the compound is used in the production of advanced materials, such as metal-organic frameworks and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (3as,3’as,7as)-1,1’,3,3’-tetrabenzyl-2,2-dibromo-3a,3’a,4,4’,5,5’,6,6’,7,7’,7a,7’a-dodecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] involves the coordination of the nickel center with various substrates. The nickel center acts as a Lewis acid, facilitating the activation of substrates and promoting various chemical transformations. The spirobi[cyclohexa] structure provides a rigid framework that enhances the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (3as,7as)-7-bromo-2,2,3a-trimethyl-3a,4,5,7a-tetrahydro-1,3-benzodioxole
  • (3as,5ar,9as)-3,3a,4,5,5a,7,8,9-octahydro-6h-dicyclopenta[a,d]pentalen-6-one
  • (3as,7ar)-3a,5,7a-trimethyl-1,3,3a,7a-tetrahydro-2-benzothiophene 2,2-dioxide

Uniqueness

The uniqueness of (3as,3’as,7as)-1,1’,3,3’-tetrabenzyl-2,2-dibromo-3a,3’a,4,4’,5,5’,6,6’,7,7’,7a,7’a-dodecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] lies in its spirobi[cyclohexa] structure and the presence of multiple benzyl and bromine groups. These features provide enhanced stability and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C40H52Br2N4Ni

Molecular Weight

807.4 g/mol

IUPAC Name

(1S,2S)-1-N,2-N-dibenzylcyclohexane-1,2-diamine;(2S)-1-N,2-N-dibenzylcyclohexane-1,2-diamine;nickel(2+);dibromide

InChI

InChI=1S/2C20H26N2.2BrH.Ni/c2*1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22-16-18-11-5-2-6-12-18;;;/h2*1-6,9-12,19-22H,7-8,13-16H2;2*1H;/q;;;;+2/p-2/t19-,20?;19-,20-;;;/m00.../s1

InChI Key

CENTUDXPINUWKT-BATKXJOTSA-L

Isomeric SMILES

C1CC[C@@H]([C@H](C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3.C1CCC([C@H](C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3.[Ni+2].[Br-].[Br-]

Canonical SMILES

C1CCC(C(C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3.C1CCC(C(C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3.[Ni+2].[Br-].[Br-]

Origin of Product

United States

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